1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole

描述

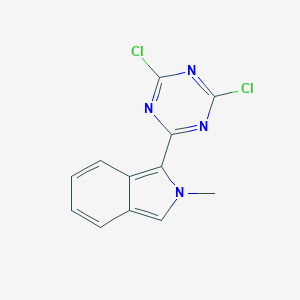

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole is a compound that belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields This compound is characterized by the presence of a triazinyl ring substituted with two chlorine atoms and a methylisoindole moiety

准备方法

The synthesis of 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-methylisoindole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring by the nitrogen atom of the methylisoindole. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion of the starting materials .

化学反应分析

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of triazine N-oxides.

Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form imines or other condensation products.

科学研究应用

Agricultural Chemistry

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole is primarily researched for its potential as an herbicide. The triazine moiety is known for its herbicidal properties, particularly in inhibiting photosynthesis in plants by targeting the electron transport chain in chloroplasts. This application is crucial for developing selective herbicides that minimize damage to non-target crops while effectively controlling weeds.

Case Study : A study conducted on the efficacy of triazine-based herbicides demonstrated that compounds similar to this compound significantly reduced weed biomass in controlled environments while promoting crop yield .

Pharmaceutical Development

The compound's structural characteristics allow it to serve as a lead compound in drug discovery. Research indicates that derivatives of triazine compounds exhibit antimicrobial and anti-cancer activities. The ability to modify the triazine ring opens pathways for synthesizing new pharmacologically active agents.

Case Study : Research published in a peer-reviewed journal highlighted the synthesis of various derivatives from this compound, which showed promising results against specific cancer cell lines and bacterial strains. The study emphasized the compound's potential as a scaffold for developing novel therapeutics .

作用机制

The mechanism of action of 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole depends on its specific application. In the context of its use as a fluorescent probe, the compound’s fluorescence is due to the radiative decay of its excited state. The fluorescence lifetime is almost constant and independent of the molecular surroundings, allowing it to be used in various environments . When used as a drug precursor, the compound’s biological activity is mediated by its interaction with specific molecular targets, such as enzymes or receptors, through the triazine moiety .

相似化合物的比较

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole can be compared with other similar compounds, such as:

1-(4,6-Dichloro-1,3,5-triazinyl)pyrene: This compound is also a fluorescent probe with high quantum efficiency and is used in similar applications.

9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: This compound exhibits intense blue fluorescence and is used in organic electronics and as a drug precursor.

4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound has significant antimicrobial activity and is used in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of the triazine and methylisoindole moieties, which imparts distinct chemical and physical properties that are valuable for various applications.

生物活性

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole (DTMI) is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of DTMI, summarizing key research findings, case studies, and relevant data.

Molecular Formula

- Chemical Formula : C12H8Cl2N4

- Molecular Weight : 279.1247 g/mol

Structural Features

DTMI features a triazine ring substituted with dichlorine and an isoindole moiety, which contributes to its biological activities. The presence of the triazine core is known for its interactions with various biological targets.

Antimicrobial Activity

Research has shown that DTMI exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Several investigations have explored the anticancer potential of DTMI. In vitro studies indicated that DTMI can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, one study reported a significant reduction in cell viability in human breast cancer (MCF-7) cells treated with DTMI at concentrations of 10 µM and higher.

Inhibition of Enzymatic Activity

DTMI has been identified as an inhibitor of specific enzymes relevant to cancer progression and microbial resistance. For example, it showed inhibitory effects on topoisomerase II , an enzyme critical for DNA replication in cancer cells.

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, DTMI was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli , suggesting strong antibacterial activity compared to standard antibiotics.

- Cell Viability Assays : A series of experiments using MCF-7 breast cancer cells revealed that treatment with DTMI resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM after 48 hours of exposure.

- Enzyme Inhibition Studies : DTMI was evaluated for its ability to inhibit topoisomerase II activity using gel electrophoresis assays. The results demonstrated that DTMI effectively reduced enzyme activity by over 60% at concentrations exceeding 20 µM.

Data Summary

属性

IUPAC Name |

1-(4,6-dichloro-1,3,5-triazin-2-yl)-2-methylisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4/c1-18-6-7-4-2-3-5-8(7)9(18)10-15-11(13)17-12(14)16-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANIJLYZLFMYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=CC2=C1C3=NC(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152267 | |

| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118948-80-4 | |

| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118948804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。